Cas no 1805563-82-9 (3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid)

3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid is a fluorinated and iodinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its key structural features—difluoromethyl, fluoro, and iodo substituents—enhance reactivity and bioavailability, making it a valuable intermediate in the synthesis of bioactive compounds. The acetic acid moiety further increases its versatility in derivatization reactions. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its electron-withdrawing properties and steric effects. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its unique substitution pattern offers selectivity advantages in cross-coupling and nucleophilic substitution reactions.
3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid structure
1805563-82-9 structure
Product Name:3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid
CAS No:1805563-82-9
MF:C8H5F3INO2
MW:331.03048491478
CID:4882191
Update Time:2025-06-29

3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid
    • Inchi: 1S/C8H5F3INO2/c9-7-3(12)2-13-4(1-5(14)15)6(7)8(10)11/h2,8H,1H2,(H,14,15)
    • InChI Key: MVYVCHJTGPJETL-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(CC(=O)O)C(C(F)F)=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.2

3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029035891-250mg
3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid
1805563-82-9 95%
250mg
$940.80 2022-04-01
Alichem
A029035891-500mg
3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid
1805563-82-9 95%
500mg
$1,701.85 2022-04-01
Alichem
A029035891-1g
3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid
1805563-82-9 95%
1g
$3,184.50 2022-04-01

Additional information on 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid

Introduction to 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic Acid (CAS No. 1805563-82-9)

3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1805563-82-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorine and iodine substituents, along with a carboxylic acid functional group, endows this molecule with unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The structural features of 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid include a difluoromethyl group at the 3-position, a fluoro atom at the 4-position, an iodine atom at the 5-position, and a carboxylic acid moiety at the 2-position. These substituents contribute to its reactivity and potential applications in drug discovery. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, making it a preferred scaffold in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory disorders. The pyridine scaffold is widely recognized for its role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The introduction of halogen atoms like fluorine and iodine into the pyridine ring can modulate the electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors and agonists targeting key biological pathways. For instance, studies have demonstrated its role in generating derivatives that exhibit potent activity against kinases and other enzymes involved in cancer progression. The iodine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in drug synthesis.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. Fluorine atoms can improve lipophilicity, reduce metabolic degradation, and enhance binding interactions with biological targets. In particular, 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid exemplifies how strategic placement of fluorine atoms can optimize drug-like characteristics. This compound has been explored in the design of small-molecule inhibitors for protein tyrosine kinases (PTKs), which are overexpressed in many cancers and play a crucial role in cell signaling pathways.

Recent advancements in synthetic methodologies have further enhanced the accessibility of 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid, enabling researchers to efficiently incorporate it into larger molecular frameworks. Techniques such as transition-metal-catalyzed reactions and flow chemistry have streamlined the synthesis process, allowing for scalable production and rapid exploration of chemical space. These innovations have accelerated the discovery pipeline for new therapeutic agents derived from this versatile scaffold.

The biological activity of derivatives derived from 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid has been extensively studied in preclinical models. Researchers have reported promising results in vitro and in vivo, demonstrating its potential as an anti-cancer agent. For example, certain analogs have shown inhibitory effects on tyrosine kinases such as EGFR (epidermal growth factor receptor) and MET (mesenchymal epithelial transition), which are implicated in tumor growth and metastasis. Additionally, modifications to this core structure have yielded compounds with anti-inflammatory properties, highlighting its broad therapeutic applicability.

The synthetic versatility of 3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid also extends to its utility in fragment-based drug discovery (FBDD). Fragment libraries composed of smaller molecular units are often used to identify lead compounds through high-throughput screening (HTS). The presence of multiple reactive sites on this compound allows for modular design approaches, where different fragments can be appended or exchanged to optimize potency and selectivity against specific targets.

In conclusion,3-(Difluoromethyl)-4-fluoro-5-iodopyridine-2-acetic acid (CAS No. 1805563-82-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic targets and synthetic strategies,this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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